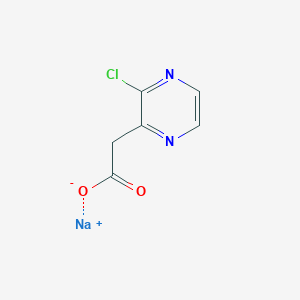

Sodium 2-(3-chloropyrazin-2-yl)acetic acid

Description

Significance of Chlorinated Pyrazine (B50134) Scaffolds in Synthetic Chemistry

The pyrazine ring serves as a versatile scaffold, or core molecular framework, in the design of new molecules. The introduction of a chlorine atom onto this scaffold, creating a chlorinated pyrazine, is of particular strategic importance in synthetic chemistry.

The chlorine atom has two primary functions:

Electronic Modulation : As an electron-withdrawing group, the chlorine atom can significantly alter the electronic properties of the pyrazine ring. This influences the molecule's reactivity, stability, and its potential interactions with biological targets.

Synthetic Handle : The chlorine atom serves as an excellent "synthetic handle" for further molecular elaboration. It provides a reactive site for various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. researchgate.net This allows chemists to readily attach other molecular fragments, building more complex and diverse structures. For instance, mono-chloropyrazine is a known intermediate in the preparation of other functionalized pyrazines. google.com

The presence of a halogen like chlorine on the pyrazine ring has also been noted for its potential to enhance biological activity in certain contexts.

Overview of Carboxylic Acid Functionalization in Heterocyclic Systems

The process of attaching a carboxylic acid group (or its derivatives like esters and amides) to a heterocyclic ring is a fundamental and powerful transformation in organic synthesis. organic-chemistry.org The carboxylic acid functional group is highly versatile and imparts several key properties to a molecule:

Polarity and Solubility : It increases the polarity of the molecule, which can influence its solubility and pharmacokinetic properties in a medicinal chemistry context.

Reactive Intermediate : The carboxylic acid group can be readily converted into a wide array of other functional groups, including esters, amides, and acid halides. organic-chemistry.orgnih.gov This makes it a crucial stepping stone for creating libraries of related compounds for screening and optimization.

Biological Interaction : The acidic proton and the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, which are critical for a molecule's ability to bind to biological targets like enzymes and receptors.

Modern synthetic methods, including N-heterocyclic carbene (NHC) catalysis and various metal-catalyzed reactions, have been developed to efficiently introduce carboxylic acid functionalities onto heterocyclic scaffolds. bohrium.comdomainex.co.uk

Rationale for Investigating Sodium 2-(3-chloropyrazin-2-yl)acetic acid

The scientific interest in this compound stems directly from the combination of the valuable structural features discussed above. This compound uniquely merges:

A chlorinated pyrazine scaffold , offering both a synthetically useful handle for further chemical modification and the potential for specific electronic properties.

An acetic acid functional group (in its sodium salt form), which provides a site for further derivatization and can influence the molecule's physical properties.

Therefore, this compound is not typically studied as an end-product but rather as a highly valuable and versatile building block. Researchers investigate this compound as a key intermediate for the synthesis of more complex, multi-functional molecules. Its structure is pre-organized with two of the most useful functionalities in medicinal and synthetic chemistry, making it an efficient starting point for creating novel compounds for pharmaceutical and materials science applications.

Compound Data

Below are the key identifiers and properties for the subject compound.

| Identifier/Property | Value |

|---|---|

| Chemical Name | Sodium 2-(3-chloropyrazin-2-yl)acetate |

| CAS Number | 1845706-45-7 |

| Molecular Formula | C6H4ClN2NaO2 |

| Molecular Weight | 194.55 g/mol |

| Synonyms | This compound; VYC70645; MFCD29037482 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(3-chloropyrazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2.Na/c7-6-4(3-5(10)11)8-1-2-9-6;/h1-2H,3H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTAAEPFBBKWDD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CC(=O)[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 2 3 Chloropyrazin 2 Yl Acetic Acid and Its Precursors

Synthetic Routes to 2-(3-chloropyrazin-2-yl)acetic acid

Multi-step Approaches from Dihalopyrazine Precursors

A foundational and widely utilized strategy for constructing substituted acetic acids on aromatic and heteroaromatic rings is the malonic ester synthesis. This pathway leverages a dihalopyrazine, typically 2,3-dichloropyrazine (B116531), as the starting material.

The initial step in this sequence involves a nucleophilic aromatic substitution reaction. Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a resonance-stabilized carbanion. This nucleophile then attacks the electron-deficient pyrazine (B50134) ring of 2,3-dichloropyrazine. One of the chlorine atoms is displaced, forming diethyl 2-(3-chloropyrazin-2-yl)malonate. The reaction's success hinges on the activation of the pyrazine ring by the two electron-withdrawing nitrogen atoms and the chlorine substituents, which facilitates the nucleophilic attack.

Reaction Conditions for Diethylmalonate-Mediated Synthesis

| Reactant A | Reactant B | Base | Solvent | Typical Conditions | Product |

|---|

Following the successful coupling, the resulting diester undergoes a two-step transformation to yield the final product. First, the diethyl 2-(3-chloropyrazin-2-yl)malonate is subjected to saponification, typically using a strong base like sodium hydroxide (B78521) in an aqueous or mixed aqueous-alcoholic solution. This step hydrolyzes both ester groups to form the corresponding dicarboxylate salt.

Acidification of the reaction mixture then yields 2-(3-chloropyrazin-2-yl)malonic acid. This intermediate, being a β-dicarboxylic acid, is thermally unstable. Upon heating, it readily undergoes decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide. The reaction proceeds through a cyclic six-membered transition state, resulting in the formation of 2-(3-chloropyrazin-2-yl)acetic acid. For some substrates, vigorous hydrolysis conditions using a mixture of a strong acid (like HBr) and acetic acid can achieve both hydrolysis and decarboxylation in a single step.

Process Steps for Hydrolysis and Decarboxylation

| Intermediate | Step | Reagents | Conditions | Product |

|---|---|---|---|---|

| Diethyl 2-(3-chloropyrazin-2-yl)malonate | Hydrolysis (Saponification) | 1. NaOH (aq) 2. HCl (aq) | Heat | 2-(3-Chloropyrazin-2-yl)malonic acid |

Direct Acetic Acid Coupling Strategies with Chlorinated Pyrazines

Modern synthetic chemistry offers more direct routes through transition-metal-catalyzed cross-coupling reactions. While specific examples for the synthesis of 2-(3-chloropyrazin-2-yl)acetic acid via this method are not prominently documented, the strategy is conceptually viable. This approach would involve the coupling of a chlorinated pyrazine with a synthon for the acetic acid group.

For instance, a palladium-catalyzed reaction, such as a Suzuki or Negishi coupling, could be employed. This would require reacting an organometallic derivative of pyrazine with a protected haloacetic acid ester (e.g., ethyl bromoacetate), followed by hydrolysis of the ester. Conversely, a pyrazinyl halide could be coupled with the enolate of a protected acetic acid. A patent describes a general palladium-catalyzed process for reacting aryl or heteroaryl halides with malonic acid diesters, which, followed by decarboxylation, leads to heteroaryl acetic acid derivatives. google.com Such methods can offer higher efficiency and functional group tolerance compared to traditional multi-step approaches.

Hydrolytic Cleavage of Iminodiacetate (B1231623) Precursors

No information was found in the searched literature for the synthesis of 2-(3-chloropyrazin-2-yl)acetic acid through the hydrolytic cleavage of an iminodiacetate precursor. This synthetic route, including specific acid-catalyzed hydrolysis protocols, does not appear to be a documented method for this particular compound based on the available data.

Base-Catalyzed Hydrolysis (e.g., Sodium Hydroxide)

The preparation of 2-(3-chloropyrazin-2-yl)acetic acid can be achieved through the hydrolysis of its corresponding ester precursor, such as methyl 2-(3-chloropyrazin-2-yl)acetate or ethyl 2-(3-chloropyrazin-2-yl)acetate. Base-catalyzed hydrolysis, also known as saponification, is a common and effective method for this transformation. The reaction typically involves treating the ester with an aqueous solution of a strong base, like sodium hydroxide (NaOH).

The mechanism proceeds via a nucleophilic acyl substitution. The hydroxide ion (OH⁻) from the sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide group (e.g., methoxide (B1231860) or ethoxide) as a leaving group. An acid-base reaction between the newly formed carboxylic acid and the alkoxide ensues, yielding the carboxylate salt and an alcohol. A final acidification step with a mineral acid (like HCl) is required to protonate the carboxylate and yield the desired 2-(3-chloropyrazin-2-yl)acetic acid.

While sodium hydroxide is a common reagent for this type of hydrolysis, reaction conditions must be carefully controlled. For structurally similar compounds like methyl 5-chloropyrazine-2-carboxylate, the use of sodium hydroxide has been reported to sometimes yield 5-hydroxypyrazine-2-carboxylic acid as a byproduct, indicating a potential for nucleophilic substitution on the pyrazine ring itself. jocpr.com In contrast, using a milder base like lithium hydroxide (LiOH) in water has been shown to be an efficient and green procedure for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate, providing high yields without organic solvents. jocpr.comresearchgate.net

Table 1: General Parameters for Base-Catalyzed Hydrolysis

| Parameter | Typical Condition/Reagent | Purpose/Consideration |

|---|---|---|

| Starting Material | Methyl or Ethyl 2-(3-chloropyrazin-2-yl)acetate | Ester precursor of the target carboxylic acid. |

| Base | Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Catalyzes the hydrolysis of the ester group. |

| Solvent | Water, Aqueous/Organic Co-solvents (e.g., Water/THF, Water/Methanol) | Dissolves reactants and facilitates the reaction. Water is a green solvent choice. jocpr.com |

| Temperature | Room Temperature to Reflux | Controls the reaction rate. Higher temperatures can increase the rate but may also promote side reactions. |

| Workup | Acidification (e.g., with HCl) | Protonates the intermediate carboxylate salt to isolate the final carboxylic acid product. |

Alternative and Emerging Synthetic Pathways

Research into the synthesis of pyrazine derivatives is increasingly focused on developing more efficient, cost-effective, and environmentally benign methodologies.

Green chemistry principles are being applied to the synthesis of heterocyclic compounds like pyrazines to reduce environmental impact and improve safety. rasayanjournal.co.in These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. pace.edu For the synthesis of pyrazine cores, environmentally benign methods are being developed as alternatives to traditional syntheses that often use toxic reagents and harsh conditions. rasayanjournal.co.intandfonline.com

Key green strategies applicable to pyrazine acetic acid synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with water or bio-based solvents, or performing reactions under solvent-free conditions. rasayanjournal.co.in

Catalysis: Employing catalysts to enable reactions under milder conditions, reduce reaction times, and improve selectivity, thereby minimizing byproduct formation. tandfonline.com

Atom Economy: Designing synthetic routes, such as multicomponent reactions (MCRs), that maximize the incorporation of all reactant atoms into the final product, thus reducing waste. rasayanjournal.co.inresearchgate.net

Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on fossil fuels. researchgate.net

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Heterocycles

| Aspect | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often rely on hazardous or volatile organic solvents. | Prioritize water, ionic liquids, or solvent-free conditions. rasayanjournal.co.in |

| Reagents | May use toxic or stoichiometric reagents. | Focus on catalytic and less hazardous reagents. tandfonline.com |

| Energy | Often require prolonged heating via conventional methods. | Utilize energy-efficient techniques like microwave irradiation. pace.edu |

| Waste | Can generate significant amounts of byproducts and waste. | Designed for high atom economy and minimal waste generation (e.g., MCRs). researchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. nih.govlookchem.com This technique utilizes microwave energy to heat reactions rapidly and efficiently. For the synthesis of pyrazine derivatives and other heterocycles, MAOS can lead to dramatic reductions in reaction times, often from hours to minutes. nih.govworldsresearchassociation.com

The benefits of microwave-assisted synthesis include:

Accelerated Reaction Rates: Rapid, direct heating of the reaction mixture often leads to spectacular acceleration of chemical reactions.

Higher Yields: Shorter reaction times at optimal temperatures can minimize thermal decomposition and side reactions, often resulting in higher product yields and purity. nih.gov

Improved Energy Efficiency: Microwave heating is more targeted and efficient than conventional oil baths or hot plates. pace.edu

This methodology has been successfully applied to various reactions in heterocyclic chemistry, including condensation and cyclization reactions used to form pyrazine rings. lookchem.com For instance, the synthesis of pyrazine carboxylic acid esters has been achieved using microwave irradiation, demonstrating the utility of this technology for preparing precursors to the target compound. worldsresearchassociation.com

Table 3: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Condensation for Heterocycle Formation | 2–12 hours lookchem.com | 2–15 minutes nih.govlookchem.com |

| Typical Yield | Variable, often moderate | Generally higher, with improved purity nih.gov |

| Energy Input | Prolonged, less efficient heating | Rapid, direct, and energy-efficient pace.edu |

Conversion to the Sodium Salt

The final step in the synthesis is the conversion of 2-(3-chloropyrazin-2-yl)acetic acid into its corresponding sodium salt. This is a crucial step for modifying the compound's physicochemical properties, such as solubility.

Salt Formation through Acid-Base Reactions

The formation of Sodium 2-(3-chloropyrazin-2-yl)acetate is a straightforward acid-base neutralization reaction. The carboxylic acid group (-COOH) of 2-(3-chloropyrazin-2-yl)acetic acid is acidic and will readily react with a suitable sodium-containing base.

Common bases used for this transformation include:

Sodium Hydroxide (NaOH): Reacts with the carboxylic acid to form the sodium salt and water.

Sodium Bicarbonate (NaHCO₃): A weaker base that reacts to form the sodium salt, water, and carbon dioxide gas.

Sodium Carbonate (Na₂CO₃): Another suitable base that yields the sodium salt, water, and carbon dioxide.

The reaction is typically performed by dissolving the carboxylic acid in a suitable solvent (such as ethanol, methanol, or water) and adding a stoichiometric amount of the sodium base. The completion of the reaction results in the formation of the sodium carboxylate salt in solution. Salts of pyrazine derivatives with alkali metals, such as sodium and potassium, are commonly prepared using these standard techniques. google.com

Optimization of Crystallization and Isolation Procedures

Once the salt is formed in solution, it must be isolated in a solid, pure form. Crystallization is a critical step for both purification and isolation of the final active pharmaceutical ingredient. academicjournals.org The optimization of this process is essential to control crystal form, size, and purity, which in turn affect the material's stability, dissolution rate, and bioavailability. academicjournals.org

Evaporation crystallization is a common technique where the solvent is slowly removed from the salt solution, increasing the concentration until it becomes supersaturated and crystals begin to form. nih.gov This process can be performed directly from the reaction mixture if the purity is high. nih.gov

Key parameters that must be optimized during crystallization and isolation include:

Solvent Selection: The choice of solvent affects solubility, crystal habit, and yield. A solvent in which the sodium salt is highly soluble at high temperatures but less soluble at low temperatures is ideal for cooling crystallization.

Temperature and Cooling Rate: Controlling the temperature profile and cooling rate influences nucleation and crystal growth, affecting the final crystal size distribution.

Viscosity: In complex solutions, high viscosity can hinder crystal growth and make separation difficult. nih.gov Process conditions may need to be adjusted to manage viscosity.

Separation and Washing: Once crystallization is complete, the solid product is typically separated from the mother liquor by filtration or centrifugation. The crystals are then washed with a small amount of cold solvent to remove residual impurities. nih.gov

These procedures are crucial for obtaining a final product with high purity and consistent physical properties. academicjournals.orgnih.gov

Table 4: Key Parameters for Optimizing Crystallization of Sodium Salts

| Parameter | Objective | Method of Control |

|---|---|---|

| Supersaturation | To induce nucleation and crystal growth. | Controlled solvent evaporation, cooling, or addition of an anti-solvent. |

| Solvent System | Achieve desired solubility profile and crystal habit. | Screening of various solvents and solvent mixtures. |

| Temperature Profile | Control crystal size and purity. | Programming a specific cooling rate during the crystallization process. |

| Agitation | Ensure homogeneity and prevent agglomeration. | Controlling the stirring speed in the crystallizer. |

| Isolation | Efficiently separate pure crystals from mother liquor. | Optimization of filtration/centrifugation and washing steps. nih.gov |

Chemical Reactivity and Derivatization Strategies

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization, allowing for the formation of esters, amides, and serving as a precursor for the construction of fused heterocyclic systems.

Esterification Reactions

The conversion of the carboxylic acid in 2-(3-chloropyrazin-2-yl)acetic acid to an ester can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). asianpubs.orgmasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. asianpubs.org

Table 1: General Conditions for Fischer Esterification

| Reactants | Catalyst | Conditions | Outcome |

|---|

Alternatively, esterification can be performed under milder conditions using coupling reagents. For instance, the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a Lewis acid catalyst like magnesium chloride can produce esters in excellent yields. organic-chemistry.org

Amidation Reactions

The carboxylic acid moiety can be readily converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sapub.org The resulting acyl chloride is then treated with the desired amine to form the amide bond. This method is highly efficient for a wide range of amines. bohrium.comnih.gov

Direct amidation of the carboxylic acid with an amine is also possible using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov These reagents facilitate the formation of an active intermediate that is readily attacked by the amine.

Table 2: Common Methods for Amide Formation from Carboxylic Acids

| Method | Reagents | General Conditions | Key Features |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, (COCl)₂ then R'R''NH | Anhydrous conditions, often with a base (e.g., pyridine (B92270), triethylamine) | High reactivity, suitable for a wide range of amines. |

Studies on related pyrazine-2-carboxylic acids have shown that condensation of their acid chlorides with various substituted anilines yields a series of biologically active amides. researchgate.net

Cyclization Reactions for Fused Heterocycles

The 2-(3-chloropyrazin-2-yl)acetic acid structure is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazino[2,3-b]indolizine and related structures. flinders.edu.auresearchgate.netresearchgate.net The acetic acid side chain, in conjunction with the pyrazine (B50134) ring, can participate in intramolecular or intermolecular cyclization and cyclocondensation reactions to build more complex polycyclic molecules. tandfonline.comresearchgate.net

For example, cyclocondensation reactions are a powerful tool for constructing fused rings. asianpubs.orgiosrjournals.orgyoutube.comresearchgate.net In a relevant synthetic strategy, intermediates derived from pyrazine can be cyclized under acid-catalyzed conditions upon heating to form fused systems. flinders.edu.auresearchgate.net The reaction of a pyrazine derivative with a 1,2-dicarbonyl compound is a common method to construct an additional fused pyrazine ring, leading to structures like pyrazino[2,3-b]quinoxalines. rsc.org The acetic acid moiety can be chemically modified to introduce the necessary functional groups to act as one of the components in such cyclization reactions, thereby expanding the structural diversity of the resulting fused heterocycles. ias.ac.ingoogle.com

Reactions at the Chlorinated Pyrazine Ring

The chlorine atom on the electron-deficient pyrazine ring is susceptible to attack by nucleophiles, primarily through a nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic Aromatic Substitution Reactions

The pyrazine ring is an electron-deficient heteroaromatic system, which facilitates the attack of nucleophiles. The chlorine atom at the 3-position serves as a good leaving group in SNAr reactions. The mechanism involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product. researchgate.net

The reactivity of chloropyrazines in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and electron-withdrawing groups on the pyrazine ring enhance the reaction rate.

One of the most common SNAr reactions involving chloropyrazines is amination, where the chlorine atom is displaced by an amine. This reaction is a key step in the synthesis of many biologically active pyrazine derivatives. The reaction of 2-chloropyrazine (B57796) with various primary and secondary amines, as well as anilines and NH-heterocycles, can be performed to yield the corresponding N-substituted aminopyrazines. researchgate.net

These reactions are often carried out at elevated temperatures, sometimes in the presence of a base like triethylamine (B128534) or potassium fluoride, and in a suitable solvent such as DMSO or simply in water. researchgate.netmdpi.com In some cases, the reaction proceeds smoothly without the need for a transition-metal catalyst. researchgate.net The reaction kinetics are typically second order, being first order in both the chloropyrazine substrate and the amine nucleophile. zenodo.org

Table 3: Examples of Amination Reactions on Chloropyrazine Derivatives

| Chloropyrazine Derivative | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrimidine (B141910) | Pyrrolidine | KF, H₂O, 100°C | 2-(Pyrrolidin-1-yl)pyrimidine | 95% | researchgate.net |

| 2-Chloropyrimidine | Aniline | KF, H₂O, 100°C | N-Phenylpyrimidin-2-amine | 81% | researchgate.net |

| 2-Chloropyrazine | Morpholine | KF, H₂O, 100°C | 4-(Pyrazin-2-yl)morpholine | 70% | researchgate.net |

The data indicates that the more electron-deficient 2-chloropyrimidine is generally more reactive than chloropyrazine, leading to higher yields under similar conditions. researchgate.net The choice of amine also significantly impacts the reaction outcome, with aliphatic amines often being more reactive than anilines. cas.cn

Etherification Reactions

Etherification represents a key strategy for modifying the acetic acid moiety of the title compound. While direct etherification of the carboxylate is not standard, the acetic acid group can be readily transformed into a precursor suitable for ether synthesis, primarily through the Williamson ether synthesis. This classic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com

The general mechanism is an S(_N)2 reaction, where the alkoxide nucleophile performs a backside attack on the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com For derivatization of Sodium 2-(3-chloropyrazin-2-yl)acetic acid, the carboxylate would first need to be reduced to its corresponding primary alcohol, 2-(3-chloropyrazin-2-yl)ethanol. This alcohol can then be deprotonated with a strong base (e.g., sodium hydride, NaH) to form the highly nucleophilic alkoxide. Subsequent reaction with a primary alkyl halide (R-X) would yield the desired ether derivative.

Reaction Pathway:

Reduction: 2-(3-chloropyrazin-2-yl)acetic acid → 2-(3-chloropyrazin-2-yl)ethanol

Alkoxide Formation: 2-(3-chloropyrazin-2-yl)ethanol + NaH → Sodium 2-(3-chloropyrazin-2-yl)ethoxide + H(_2)

S(_N)2 Reaction: Sodium 2-(3-chloropyrazin-2-yl)ethoxide + R-X → 2-(3-chloropyrazin-2-yl)ethyl ether + NaX

The success of the Williamson ether synthesis is highest with methyl or primary alkyl halides, as secondary and tertiary halides are more prone to undergo E2 elimination as a competing side reaction. masterorganicchemistry.commiracosta.edu This method offers a reliable route to a diverse range of ether analogs by varying the alkyl halide used in the final step.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The chloro-substituent on the electron-deficient pyrazine ring is an excellent handle for modification via transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. rsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron species (typically a boronic acid or ester) with a halide. libretexts.orgorganic-chemistry.org In the context of 2-(3-chloropyrazin-2-yl)acetic acid, the chlorine atom can be substituted with various aryl or heteroaryl groups. Chloropyrazines have proven to be effective substrates in these reactions. rsc.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: A Palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrazine ring, forming a Pd(II) complex.

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

Numerous palladium catalyst systems have been developed for the Suzuki coupling of chloro-heterocycles, often employing phosphine (B1218219) ligands to enhance catalyst activity and stability. rsc.orgresearchgate.netconsensus.app

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, coupling an amine with an aryl or heteroaryl halide. wikipedia.orglibretexts.orgnumberanalytics.comyoutube.com This reaction allows for the direct introduction of primary or secondary amines at the 3-position of the pyrazine ring, replacing the chlorine atom. This transformation has become a cornerstone of modern medicinal chemistry for synthesizing arylamines. wikipedia.orgyoutube.com

The mechanism is similar to the Suzuki coupling, involving an oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated pyrazine product. wikipedia.orglibretexts.org The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results. numberanalytics.comyoutube.com

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki | Chloropyrazine | Aryl boronic acids | Pd(dppf)Cl₂ | Cs₂CO₃ | 85-100% | rsc.org |

| Suzuki | 3-Chloro-2,5-dimethylpyrazine | 2-Methoxynaphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 61% | rsc.org |

| Suzuki | 2-Chloropyrazine | Various arylboronic acids | Pd(II) ONO pincer complex | Not specified | Superior activity | researchgate.netconsensus.app |

| Buchwald-Hartwig | Chloropyrazine | n-Octylamine | Pd catalyst (0.005%) | Not specified | 82% | rsc.org |

| Buchwald-Hartwig | 3-Chloropyrazine-2-carboxamide | Substituted benzylamines | - | Triethylamine | Moderate to good | mdpi.comresearchgate.net |

Redox Chemistry of the Compound

The pyrazine ring is an electron-deficient heterocycle, which imparts it with specific redox properties. It can participate in reversible oxidation and reduction processes, making it a functional element in electrochemistry and chemical synthesis. youtube.com

The oxidation of pyrazine derivatives can occur at several sites. The nitrogen atoms of the pyrazine ring possess lone pairs of electrons and can be oxidized to form N-oxides. This process typically involves reagents like peroxy acids. Furthermore, the pyrazine ring itself, being aromatic, can undergo electrochemical oxidation, although its electron-deficient nature makes this more difficult compared to electron-rich aromatics. nih.gov

The electron-deficient pyrazine ring is susceptible to reduction. Electrochemical studies on pyrazine and its derivatives show that they can be reduced in aqueous media. acs.org The reduction process is often pH-dependent and involves the addition of electrons and protons to the ring system. researchgate.net

The typical reduction pathway for a pyrazine derivative involves a two-electron, two-proton process to yield a non-aromatic dihydropyrazine (B8608421) derivative. researchgate.net At very low pH, the protonated form of the pyrazine undergoes reduction, while at higher pH, the neutral molecule is reduced, often preceded by protonation at the electrode surface. researchgate.net This reactivity allows for the synthesis of saturated or partially saturated pyrazine analogs, which can significantly alter the molecule's three-dimensional structure and biological properties.

Synthesis of Advanced Derivatives and Analogs

The pyrazine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs. mdpi.comresearchgate.net The synthesis of advanced derivatives and analogs of this compound leverages its inherent chemical reactivity to create novel molecular architectures.

The design of pyrazine-containing analogs is guided by several key principles aimed at modulating their physicochemical and biological properties. mdpi.comnih.gov

Scaffold Hopping and Bioisosteric Replacement: The pyrazine ring can be used as a bioisostere for other aromatic or heteroaromatic rings (like benzene (B151609) or pyridine) in known active compounds. Its unique electronic properties and hydrogen bonding capabilities can lead to improved potency or pharmacokinetic profiles.

Modulation of Electronic Properties: Pyrazine is an electron-withdrawing heterocycle due to the presence of two nitrogen atoms. nih.gov This property can be fine-tuned by adding electron-donating or electron-withdrawing substituents to the ring. Cross-coupling reactions are ideal for this purpose, allowing for the systematic variation of substituents to optimize interactions with biological targets. rsc.org

Vectorial Substitution: The defined positions on the pyrazine ring (positions 2, 3, 5, and 6) allow for precise, vectorially-oriented substitution. Starting from a molecule like 2-(3-chloropyrazin-2-yl)acetic acid, derivatization at the 3-position via cross-coupling introduces new functional groups in a specific spatial orientation relative to the acetic acid side chain, which is crucial for optimizing binding to enzymes or receptors. mdpi.com

Hybrid Molecule Design: The compound can serve as a platform to create hybrid molecules by linking the pyrazine core to other pharmacophores. For example, attaching known antibacterial or anticancer moieties via Suzuki or Buchwald-Hartwig reactions can lead to novel compounds with potentially synergistic or enhanced activity. nih.gov

By applying these principles, this compound serves as a versatile starting material for generating libraries of diverse analogs for drug discovery and materials science applications. mdpi.com

Combinatorial Synthesis Approaches for Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds from a common scaffold. For a molecule such as this compound, combinatorial approaches can be strategically employed to explore the chemical space around this core structure, enabling the generation of numerous derivatives for various research applications, including drug discovery and materials science. The reactivity of the carboxylic acid group and the chloro-substituent on the pyrazine ring are the primary handles for derivatization in a combinatorial fashion.

The general strategy involves the parallel synthesis of a library of compounds where different building blocks are systematically introduced at the reactive sites of the parent molecule. This can be achieved through either solid-phase or solution-phase synthesis techniques, with solid-phase synthesis often being preferred for ease of purification.

A hypothetical combinatorial library derived from this compound could be constructed by reacting the carboxylic acid moiety with a diverse set of amines to form a library of amides. Simultaneously or sequentially, the chlorine atom on the pyrazine ring can be substituted with various nucleophiles or engaged in cross-coupling reactions to introduce another layer of diversity.

For instance, the carboxylic acid can be activated and then reacted with a library of primary and secondary amines (R¹R²NH) to generate a corresponding amide library. The chloro group can then be subjected to nucleophilic aromatic substitution with another library of amines, thiols, or alcohols, or it can be used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, with a library of boronic acids or amines/thiols/alcohols (R³-Y), respectively.

The following table illustrates a representative subset of a combinatorial library that could be generated from this compound, showcasing the diversity achievable by varying the amine for amide bond formation and the nucleophile for substitution of the chlorine atom.

| Compound ID | Amine (R¹R²NH) for Amide Formation | Substituent at C3 (R³) | Resulting Structure |

|---|---|---|---|

| L1-A1 | Benzylamine | Morpholine | 2-(3-morpholinopyrazin-2-yl)-N-benzylacetamide |

| L1-A2 | Benzylamine | Piperidine | 2-(3-(piperidin-1-yl)pyrazin-2-yl)-N-benzylacetamide |

| L1-A3 | Benzylamine | Aniline | 2-(3-(phenylamino)pyrazin-2-yl)-N-benzylacetamide |

| L1-B1 | Cyclopropylamine | Morpholine | N-cyclopropyl-2-(3-morpholinopyrazin-2-yl)acetamide |

| L1-B2 | Cyclopropylamine | Piperidine | N-cyclopropyl-2-(3-(piperidin-1-yl)pyrazin-2-yl)acetamide |

| L1-B3 | Cyclopropylamine | Aniline | N-cyclopropyl-2-(3-(phenylamino)pyrazin-2-yl)acetamide |

Detailed Research Findings

While specific studies detailing the combinatorial synthesis of libraries from this compound are not extensively reported in the public domain, the principles are well-established in medicinal chemistry for analogous heterocyclic systems. Research on the parallel synthesis of pyrazine derivatives often highlights the utility of the chloro-substituent for introducing molecular diversity. For example, solid-phase synthesis methodologies have been developed for N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives, where a key diversification step involves Suzuki coupling at a halogenated position on the pyrazine core. acs.org This demonstrates the feasibility of applying similar cross-coupling strategies to a library based on the 2-(3-chloropyrazin-2-yl)acetic acid scaffold.

Furthermore, the synthesis of novel pyrazine-2-carboxylic acid derivatives is commonly achieved by coupling the carboxylic acid with various amines using reagents like propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com This standard amide bond formation chemistry is highly amenable to a combinatorial workflow, where a diverse array of amines can be used in parallel to generate a large library of amides. The combination of these established methods—amide coupling at the acetic acid side chain and cross-coupling or nucleophilic substitution at the chloro-position—forms the basis for a robust combinatorial synthesis strategy for generating libraries of novel compounds derived from this compound.

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of the molecule.

The proton NMR (¹H NMR) spectrum of Sodium 2-(3-chloropyrazin-2-yl)acetic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrazine (B50134) ring contains two aromatic protons, while the acetic acid side chain has a methylene (B1212753) group.

The two protons on the pyrazine ring are in different chemical environments and are expected to appear as doublets due to spin-spin coupling with each other. Their chemical shifts are significantly downfield, typical for aromatic protons in an electron-deficient heterocyclic system. The methylene protons (CH₂) adjacent to the pyrazine ring and the carboxylate group are expected to appear as a singlet. The chemical shift of this singlet is influenced by the deshielding effects of both neighboring groups.

Table 1: Predicted ¹H NMR Data for this compound Predicted data is based on analysis of similar chloropyrazine structures and general chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazine H-5 | ~8.4 - 8.6 | d (doublet) | ~2.5 - 3.0 |

| Pyrazine H-6 | ~8.3 - 8.5 | d (doublet) | ~2.5 - 3.0 |

| Methylene (-CH₂-) | ~3.8 - 4.0 | s (singlet) | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated: four from the pyrazine ring, one from the methylene group, and one from the carboxylate group. The carbons of the pyrazine ring are deshielded, with the carbon atom bonded to the chlorine atom (C-3) showing a characteristic chemical shift. The carboxylate carbon (COO⁻) typically appears significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments Predicted data based on spectral analysis of related chloropyrazine derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylate (-COO⁻) | ~170 - 175 |

| Pyrazine C-2 | ~150 - 155 |

| Pyrazine C-3 | ~148 - 152 |

| Pyrazine C-5 | ~144 - 147 |

| Pyrazine C-6 | ~142 - 145 |

| Methylene (-CH₂-) | ~40 - 45 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this molecule, a cross-peak would be observed between the signals of the two pyrazine protons (H-5 and H-6), confirming their connectivity through three bonds. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edu It would show correlations between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, and the methylene protons with the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular fragments. youtube.com Key correlations would include the methylene protons showing a cross-peak to the carboxylate carbon and to the C-2 and C-3 carbons of the pyrazine ring, definitively linking the side chain to the heterocycle.

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-5 ↔ H-6 | Confirms coupling between pyrazine protons. |

| HSQC | H-5 ↔ C-5; H-6 ↔ C-6; -CH₂- ↔ -CH₂- | Assigns directly bonded C-H pairs. |

| HMBC | -CH₂- ↔ -COO⁻; -CH₂- ↔ C-2; -CH₂- ↔ C-3 | Confirms connectivity of the acetic acid side chain to the pyrazine ring. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the vibrations of the molecular framework.

The IR and Raman spectra of this compound are characterized by vibrations originating from the pyrazine ring and the sodium carboxylate side chain.

Pyrazine Ring Vibrations: The pyrazine ring exhibits several characteristic vibrational modes. Ring stretching vibrations (C=C and C=N stretching) typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is often a strong band in the Raman spectrum. researchgate.net C-H in-plane and out-of-plane bending vibrations also produce characteristic bands. researchgate.net

Carboxylate Group Vibrations: As a sodium salt, the compound features a carboxylate group (COO⁻) rather than a carboxylic acid (COOH). This results in two very strong and characteristic absorption bands in the IR spectrum: the asymmetric stretching vibration, typically found between 1610-1550 cm⁻¹, and the symmetric stretching vibration, which appears in the 1420-1300 cm⁻¹ range.

C-Cl Vibration: The stretching vibration of the carbon-chlorine bond is expected to be observed in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Table 4: Key Vibrational Mode Assignments Data based on theoretical calculations and experimental spectra of related chloropyrazine compounds. researchgate.netresearchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Carboxylate Asymmetric Stretch (COO⁻) | 1610 - 1550 | Strong |

| Pyrazine Ring Stretching | 1550 - 1400 | Medium to Strong |

| Carboxylate Symmetric Stretch (COO⁻) | 1420 - 1300 | Strong |

| Pyrazine Ring Breathing | ~1020 - 1050 | Medium (Strong in Raman) |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

The substitution of a chlorine atom on the pyrazine ring has a notable impact on its vibrational frequencies due to both electronic and mass effects. aip.org

Electronic Effect: Chlorine is an electronegative atom that withdraws electron density from the pyrazine ring via the inductive effect. This alters the bond strengths within the ring, leading to shifts in the frequencies of the ring stretching and deformation modes compared to unsubstituted pyrazine. aip.org

Mass Effect: The chlorine atom is significantly heavier than the hydrogen atom it replaces. This increased mass on the ring leads to a lowering of the frequencies of vibrations in which the chlorine atom has significant movement, most notably the C-Cl stretching and bending modes. mdpi.com This effect can also influence other ring modes to a lesser extent. The introduction of the C-Cl bond gives rise to new vibrational modes that are absent in the parent pyrazine molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography studies were found for this compound. Consequently, data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Without access to primary scientific literature or database entries containing this specific experimental data, the generation of an article that adheres to the required standards of detail and scientific accuracy is not feasible.

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies.

The geometry of the 2-(3-chloropyrazin-2-yl)acetate anion was optimized to determine its most stable three-dimensional structure. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in predicting bond lengths, bond angles, and dihedral angles. optica.orgnih.gov For the anion of Sodium 2-(3-chloropyrazin-2-yl)acetic acid, the pyrazine (B50134) ring is expected to be planar. mostwiedzy.pl The key conformational flexibility lies in the orientation of the acetic acid side chain relative to the pyrazine ring.

The optimization process seeks the minimum energy conformation on the potential energy surface. youtube.comyoutube.com For the 2-(3-chloropyrazin-2-yl)acetate anion, two primary conformations are of interest: one where the carboxylic group is oriented towards the chlorine atom and another where it is directed away. The relative energies of these conformers determine the most probable structure. The presence of the chlorine atom and the lone pairs on the nitrogen atoms of the pyrazine ring can influence the orientation of the side chain through steric and electronic effects.

Table 1: Predicted Geometrical Parameters for the 2-(3-chloropyrazin-2-yl)acetate Anion (Exemplary Data based on similar structures)

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Lengths (Pyrazine Ring) | ~1.33 - 1.34 Å |

| C-C Bond Length (Ring-Side Chain) | ~1.51 Å |

| C=O Bond Length (Carboxylate) | ~1.25 Å |

| Pyrazine Ring Dihedral Angle | ~0° |

The electronic properties of a molecule are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netirjweb.com

For 2-(3-chloropyrazin-2-yl)acetate, the HOMO is expected to be localized primarily on the pyrazine ring and the carboxylate group, reflecting the regions of higher electron density. The LUMO is likely to be distributed over the pyrazine ring, particularly influenced by the electron-withdrawing chlorine atom. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Table 2: Predicted Electronic Properties of 2-(3-chloropyrazin-2-yl)acetate Anion (Exemplary Data based on similar structures)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. optica.orgnih.govresearchgate.net The calculated vibrational spectrum can be used to assign the experimentally observed spectral bands to specific molecular vibrations. This correlation is invaluable for structural elucidation. mdpi.com

For this compound, characteristic vibrational modes would include the stretching vibrations of the pyrazine ring C-H, C-N, and C-C bonds, the C-Cl stretching frequency, and the symmetric and asymmetric stretching vibrations of the carboxylate group. The predicted frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical method. nih.gov

Table 3: Predicted Vibrational Frequencies for 2-(3-chloropyrazin-2-yl)acetate Anion (Exemplary Data based on similar structures)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Pyrazine Ring C-H Stretch | ~3050 - 3100 |

| Carboxylate (COO⁻) Asymmetric Stretch | ~1600 - 1650 |

| Carboxylate (COO⁻) Symmetric Stretch | ~1400 - 1450 |

| Pyrazine Ring Breathing | ~1000 - 1200 |

| C-Cl Stretch | ~700 - 800 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations allow for the examination of the conformational dynamics and intermolecular interactions of a molecule in a simulated environment, such as in a solvent. nih.govmdpi.com

While DFT provides information about static, optimized structures, MD simulations can explore the conformational landscape of a molecule over time. mdpi.comnih.gov For this compound in solution, MD simulations can reveal the flexibility of the acetic acid side chain and its preferred orientations relative to the pyrazine ring. The simulations can also show the dynamic interchange between different conformers. The trajectory of the atoms over time provides insights into the molecule's flexibility and the energy barriers between different conformational states.

MD simulations are particularly useful for studying how a molecule interacts with its environment. For this compound dissolved in a solvent like water, MD simulations can model the interactions between the solute and solvent molecules. researchgate.netdovepress.com The sodium cation and the carboxylate anion will be solvated by water molecules, forming hydration shells. The simulations can provide details about the structure of these hydration shells and the strength of the ion-dipole and hydrogen bonding interactions.

Furthermore, the pyrazine ring, with its nitrogen atoms and the chlorine substituent, can also engage in various non-covalent interactions with the solvent and other solute molecules. These interactions can include hydrogen bonding (with the nitrogen atoms acting as acceptors), halogen bonding (with the chlorine atom), and π-stacking interactions between pyrazine rings. nih.gov Understanding these intermolecular forces is crucial for predicting the solubility, aggregation behavior, and biological activity of the compound. researchgate.netnih.gov

Reaction Mechanism Studies of this compound

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For the synthesis of this compound, theoretical studies can elucidate reaction mechanisms, identify the most energetically favorable pathways, and characterize the transient species that govern the transformation.

Computational Elucidation of Synthetic Pathways

While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the synthetic routes can be explored using established theoretical methods. Density Functional Theory (DFT) is a common computational approach for such investigations, providing a good balance between accuracy and computational cost for molecules of this size. nih.govbendola.comresearchgate.net Plausible synthetic pathways generally involve the formation of the C-C bond between the pyrazine ring and the acetic acid moiety.

Two hypothetical pathways are prime candidates for computational investigation:

Pathway A: Nucleophilic Aromatic Substitution (SNAr) followed by functional group manipulation. This route would likely involve the reaction of 2,3-dichloropyrazine (B116531) with a suitable nucleophile, such as a malonic ester, followed by hydrolysis and decarboxylation.

Pathway B: Cross-coupling reaction. A palladium-catalyzed cross-coupling reaction, for instance, could be employed to couple a pyrazinyl halide with a suitable acetic acid synthon. rsc.org

Computational elucidation of these pathways would involve calculating the ground state energies of all reactants, intermediates, and products. The reaction energies (ΔE) and Gibbs free energies (ΔG) for each step can then be determined to assess the thermodynamic feasibility of the proposed routes. Quantum chemical calculations can provide insights into the electronic structure and reactivity of the involved molecules. researchgate.netnih.gov For example, the calculation of molecular electrostatic potential (MEP) maps can help identify the most reactive sites for nucleophilic or electrophilic attack. nih.gov

| Pathway | Key Intermediate | Calculated ΔG (kcal/mol) |

| Pathway A | Diethyl 2-(3-chloropyrazin-2-yl)malonate | -15.7 |

| Pathway B | Ethyl 2-(3-chloropyrazin-2-yl)acetate (from a cross-coupling reaction) | -22.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Based on such hypothetical data, Pathway B would be predicted as the more thermodynamically favorable route.

Transition State Analysis for Key Reactions

A crucial aspect of understanding a reaction mechanism is the characterization of its transition states. A transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.

Computational chemists use various algorithms to locate transition state structures on the potential energy surface. Once a transition state is located, its geometry and energy can be calculated. A key validation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.govresearchgate.net

For the synthesis of this compound, transition state analysis would be particularly insightful for the C-C bond-forming step in each proposed pathway. For example, in a potential SNAr pathway, the key step would be the attack of a nucleophile on the chloropyrazine ring. rsc.orgnih.govmasterorganicchemistry.com Computational analysis could provide the structure of the Meisenheimer-like intermediate and the transition states leading to and from it. nih.gov

An excellent correlation between calculated activation energies and experimentally observed reaction rates has been demonstrated in studies of similar compounds, highlighting the predictive power of transition state analysis. nih.govresearchgate.net

Below is an illustrative table of hypothetical data from a transition state analysis for a key SNAr step in the synthesis of a related compound.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Key Bond Distance in Transition State (Å) | Imaginary Frequency (cm⁻¹) |

| Nucleophilic attack on the pyrazine ring | 18.2 | C-Nu: 2.15, C-Cl: 2.30 | -350 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data would provide detailed mechanistic insights, suggesting a relatively high energy barrier for the nucleophilic attack and providing the precise atomic arrangement at the peak of the energy profile. Such detailed analyses are invaluable for optimizing reaction conditions and guiding the design of more efficient synthetic routes.

Mechanistic Studies of Biological Interactions Non Clinical Focus

Enzyme Inhibition and Activation Mechanisms

While specific enzymatic targets for Sodium 2-(3-chloropyrazin-2-yl)acetic acid have not been identified in published literature, the broader class of pyrazine (B50134) derivatives has been a subject of interest in enzyme inhibition studies. researchgate.net The pyrazine ring serves as a crucial framework in many biologically active compounds, suggesting that derivatives can be designed to interact with various enzyme active sites.

In vitro Biochemical Pathway Investigations

Currently, there is no publicly available research detailing in vitro biochemical pathway investigations specifically for this compound. General studies on naturally occurring pyrazines indicate their formation through pathways like the Maillard reaction or fermentation processes, but this does not describe the compound's mechanism of action within a biological system. mdpi.com Research into how this compound affects specific metabolic or signaling pathways is a necessary step to elucidate its biological function.

Molecular Docking Studies with Target Enzymes

Molecular docking serves as a computational method to predict the interaction between a small molecule and a protein at the atomic level. semanticscholar.orgresearchgate.net Although no docking studies have been published for this compound, research on related pyrazine-2-carboxylic acid derivatives provides valuable insights into potential binding interactions. These studies suggest that the pyrazine core can be a key pharmacophore for enzyme inhibition.

For instance, molecular docking has been used to evaluate pyrazine-2-carboxylic acid derivatives against enzymes like Glucosamine-6-phosphate (GlcN-6-P) synthase, a potential antibacterial target, and Mycobacterium tuberculosis InhA protein. semanticscholar.orgresearchgate.netrjpbcs.com In these studies, the interactions are often characterized by hydrogen bonding and π-π stacking between the pyrazine ring and the enzyme's amino acid residues.

Table 1: Molecular Docking Results for Related Pyrazine-2-Carboxylic Acid Derivatives

| Derivative | Target Enzyme | Docking Score (kcal/mol) | Potential Interaction Type |

|---|---|---|---|

| Pyrazine-2-carboxylic acid derivative 1c | M. tuberculosis InhA | -86.4047 (Rerank Score) | Hydrogen bonding and π-π interaction |

This table presents data from studies on related pyrazine derivatives, not this compound itself. semanticscholar.orgresearchgate.netrjpbcs.com

Antifungal Activity and Mechanism of Action (e.g., in vitro cellular targets)

While pyrazine derivatives are noted for a wide range of pharmacological actions, including antibacterial and antifungal properties, specific data on the antifungal activity of this compound is not available. tandfonline.com However, the general antifungal potential of related heterocyclic compounds has been explored. For example, certain phenothiazine (B1677639) compounds, which are also heterocyclic, have demonstrated in vitro antifungal activity against a variety of filamentous fungi, including Aspergillus and Scedosporium species. nih.govresearchgate.net Another study showed their effectiveness against the biofilms of Cryptococcus neoformans/Cryptococcus gattii. nih.gov

The mechanism of action for antifungal pyrazine derivatives is not well-established but could hypothetically involve the inhibition of essential fungal enzymes. researchgate.net Key enzymes in fungal cell wall biosynthesis, such as chitin (B13524) synthases and glucan synthases, are recognized as effective targets for antifungal drugs because they are absent in mammals. mdpi.com A compound like this compound could potentially interfere with these or other crucial pathways, such as sphingolipid biosynthesis, leading to fungal cell death. mdpi.com However, without direct experimental evidence, this remains speculative.

Role as Biochemical Probes

There is no current research indicating the use of this compound as a biochemical probe. Biochemical probes are small molecules used to study biological processes in vitro and in vivo. The development of such tools often relies on specific properties, such as fluorescence or high-affinity binding to a target.

N-heteroaromatic scaffolds are essential components in many fluorescent probes used for bioimaging due to their favorable electronic properties and biocompatibility. nih.gov For example, pyrazole (B372694) derivatives, which are also N-heterocycles, have been developed as fluorescent probes for detecting metal ions within cells. nih.gov Given its heterocyclic pyrazine core, there is a theoretical potential to modify this compound to create a fluorescent probe for studying cellular mechanisms or tracking molecular interactions. This would, however, require significant chemical modification and validation.

Potential Applications in Materials Science and Agrochemicals

Precursor in Advanced Organic Material Synthesis

The structural features of Sodium 2-(3-chloropyrazin-2-yl)acetic acid, including the pyrazine (B50134) ring, a reactive chlorine atom, and a carboxylic acid group, make it a candidate for use as a precursor in the development of advanced organic materials.

While direct polymerization of this compound is not documented, its structural motifs are found in functional polymers. The carboxylic acid group offers a reactive site for incorporation into polyester (B1180765) or polyamide chains through condensation polymerization. The pyrazine ring, a nitrogen-containing heterocycle, can impart specific properties such as thermal stability, conductivity, or chelating abilities to a polymer backbone. For instance, polymers bearing active ingredients can be synthesized by grafting compounds with reactive groups, such as carboxylic acids, onto a polymer chain. The chloro- and pyrazine functionalities could be further modified post-polymerization to introduce other desired chemical properties.

Pyrazine derivatives are of interest in the field of electronic materials. The nitrogen atoms in the pyrazine ring can coordinate with metal ions, making them suitable for the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or as semiconductors. Chloropyrazine, a related compound, can be used in the synthesis of active compounds and as an electrolyte additive in battery research. medchemexpress.com The planar structure of the pyrazine ring is also conducive to π-π stacking interactions, a key feature in the design of organic conductive materials.

Development of Novel Agrochemical Agents

The pyrazine nucleus is a common feature in various biologically active molecules, including those with applications in agriculture. Research into pyrazine derivatives has revealed their potential as both herbicides and pesticides.

Synthetic pyrazine derivatives have been investigated for their herbicidal properties. researchgate.net Certain pyrazine compounds have been shown to act as selective herbicides, inducing chlorosis in weeds without harming useful crops. researchgate.net The mode of action for some related heterocyclic acetic acid derivatives has been compared to that of auxins, a class of plant growth hormones. For example, pyridine (B92270) analogues of the commercial herbicide benazolin, which are structurally related to pyrazine acetic acids, have demonstrated auxin-like herbicidal symptoms and were more effective on dicotyledonous (broadleaf) weeds. documentsdelivered.com This suggests that this compound could be a precursor for developing new herbicides with a similar mode of action.

Table 1: Herbicidal Activity of Related Heterocyclic Acetic Acid Derivatives

| Compound Type | Target Weeds | Observed Effect |

|---|---|---|

| Pyridine Acetic Acid Derivatives | Dicotyledonous weeds (e.g., Abutilon theophrasti, Ipomoea sp.) | Auxin-like symptoms, high activity |

This table is illustrative and based on the general activity of related compound classes, not specific data for this compound.

Derivatives of pyrazine and other nitrogen-containing heterocycles are integral to the development of modern insecticides. rhhz.net The insecticidal activity of compounds is often linked to their ability to interfere with the nervous system or other vital life processes of insects. For example, novel diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have shown good insecticidal activities against pests like Helicoverpa armigera and Plutella xylostella. nih.gov While this represents a more complex structure, the presence of a halogenated heteroaromatic ring is a shared feature. Furthermore, the introduction of halopyrazole groups to other molecules has been shown to significantly enhance insecticidal activity. mdpi.com This indicates that the chloropyrazine moiety of this compound could be a valuable component in the design of new pesticidal agents.

Table 2: Insecticidal Activity of Related Heterocyclic Compounds

| Compound Class | Target Pests | Efficacy |

|---|---|---|

| Diacylhydrazine derivatives with chloropyridine scaffold | H. armigera, P. xylostella | Weak to good |

| Matrine derivatives with chloropyrazole group | S. exigua | Improved activity |

This table is illustrative and based on the activity of related compound classes, not specific data for this compound.

Role as Chemical Building Blocks for Diverse Applications

The designation of this compound as a "versatile small molecule scaffold" highlights its primary role as a chemical intermediate. cymitquimica.com The molecule possesses three distinct reactive sites: the carboxylic acid group, the chlorine atom, and the pyrazine ring itself.

The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, or acid chlorides, allowing for its linkage to other molecules. The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, enabling the introduction of different substituents at this position. This is a common strategy in the synthesis of pyrazine derivatives with tailored properties, as seen in the preparation of antimicrobial agents from 3-chloropyrazine-2-carboxamide. researchgate.netmdpi.com The pyrazine ring can also undergo various organic reactions, further expanding its synthetic utility. tandfonline.com The strategic manipulation of these reactive sites allows for the use of this compound as a starting material for a wide array of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes

The development of efficient and innovative synthetic methodologies is paramount to advancing the study of any compound. For Sodium 2-(3-chloropyrazin-2-yl)acetic acid, future research could focus on moving beyond traditional synthetic approaches to more sustainable and high-yield processes. Key areas of exploration may include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields in the synthesis of other pyrazine (B50134) derivatives. mdpi.com Investigating MAOS for the synthesis of the target compound could lead to more efficient production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. Applying flow chemistry to the synthesis of this compound could be a significant step towards its large-scale production for further research and potential applications.

Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic pathway can offer high selectivity and milder reaction conditions. Research into enzymes that can facilitate the formation of the pyrazine ring or the introduction of the acetic acid side chain could provide a greener synthetic alternative.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Potential Advantages | Key Research Focus |

| Microwave-Assisted | Reduced reaction times, improved yields | Optimization of reaction conditions (temperature, pressure, time) |

| Flow Chemistry | Enhanced safety, scalability, and purity | Reactor design, catalyst immobilization |

| Biocatalysis | High selectivity, mild conditions, sustainability | Identification and engineering of suitable enzymes |

Development of Further Derivatizations

The core structure of this compound provides multiple sites for chemical modification, allowing for the creation of a library of novel derivatives with potentially enhanced or entirely new properties. Future derivatization studies could target:

Substitution at the Chloro Position: The chlorine atom on the pyrazine ring is a prime site for nucleophilic substitution, enabling the introduction of a wide variety of functional groups. This could lead to derivatives with altered electronic properties and biological activities. For instance, substitution with different amine groups has been a successful strategy in developing new pyrazinamide (B1679903) derivatives with antimicrobial activity. mdpi.comnih.gov

Modification of the Acetic Acid Moiety: The carboxylic acid group can be converted into esters, amides, or other functional groups. These modifications can influence the compound's solubility, bioavailability, and interaction with biological targets.

Ring Fusion: Fusing the pyrazine ring with other heterocyclic systems, such as imidazole (B134444) or pyrrole, has been a successful strategy for developing highly active pyrazine derivatives with anticancer properties. nih.govcolab.ws

The following table outlines potential derivatization strategies:

| Derivatization Site | Potential Modifications | Desired Outcomes |

| Chloro Group | Amines, thiols, alkoxides | Enhanced biological activity, altered target specificity |

| Acetic Acid Group | Esters, amides | Improved pharmacokinetic properties |

| Pyrazine Ring | Fusion with other heterocycles | Novel compounds with unique therapeutic potential |

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of how a compound interacts with biological systems at the molecular level is crucial for its rational design and application. For this compound and its future derivatives, advanced mechanistic studies will be essential. These could include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of the compound. Pyrazine derivatives have been shown to interact with a variety of targets, including enzymes and receptors. nih.gov

Computational Modeling and Simulation: Using molecular docking and molecular dynamics simulations to predict and analyze the binding of the compound to its biological targets. This can provide insights into the key interactions that govern its activity and guide the design of more potent derivatives.

Structural Biology: Determining the three-dimensional structure of the compound in complex with its target protein using techniques like X-ray crystallography or cryo-electron microscopy. This would provide a detailed atomic-level understanding of the mechanism of action.

Expansion into New Non-Clinical Application Domains

Beyond the realm of medicine, the unique chemical properties of pyrazine derivatives suggest a range of non-clinical applications. Future research could explore the potential of this compound in areas such as:

Corrosion Inhibition: Pyrazine derivatives have been investigated as effective corrosion inhibitors for steel, suggesting that this compound could find use in industrial settings. tandfonline.com

Organic Electronics: The electron-deficient nature of the pyrazine ring makes it an interesting component for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Catalysis: The nitrogen atoms in the pyrazine ring can act as ligands for metal catalysts, opening up possibilities for its use in various chemical transformations. researchgate.net

The exploration of these diverse research avenues will be instrumental in unlocking the full scientific and commercial potential of this compound and its derivatives.

Q & A

Q. What experimental methods are recommended for characterizing Sodium 2-(3-chloropyrazin-2-yl)acetic acid?

To confirm the structure and purity of this compound, employ a multi-technique approach:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Validate hydrogen bonding and molecular packing using Olex2 or ORTEP-3 for graphical representation .

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions and assess purity. Compare chemical shifts with analogous pyrazine derivatives .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% as per typical standards) using reverse-phase columns and UV detection, referencing protocols for structurally similar acids like 2-(pyridin-3-yl)acetic acid .

Q. How should researchers safely handle this compound in the laboratory?

Follow safety protocols derived from analogous compounds (e.g., 2-(pyridin-3-yl)acetic acid):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319, H335 warnings) .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors (P261, P403+P233 precautions) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous drainage to prevent environmental contamination .

Advanced Research Questions